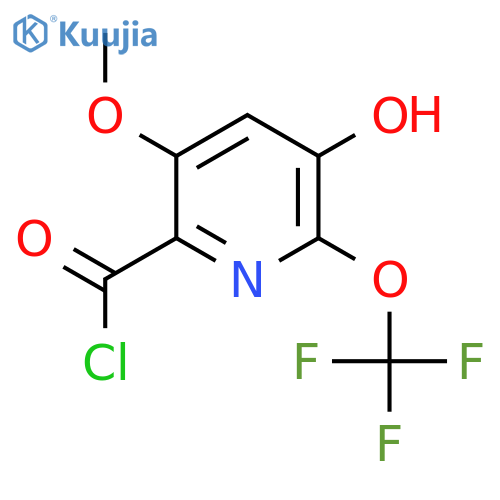

Cas no 1804436-27-8 (3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride)

1804436-27-8 structure

商品名:3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride

CAS番号:1804436-27-8

MF:C8H5ClF3NO4

メガワット:271.577811956406

CID:4828944

3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride

-

- インチ: 1S/C8H5ClF3NO4/c1-16-4-2-3(14)7(17-8(10,11)12)13-5(4)6(9)15/h2,14H,1H3

- InChIKey: FLTPHYGMXPOMQX-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C(=CC(=C(N=1)OC(F)(F)F)O)OC)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 288

- トポロジー分子極性表面積: 68.6

- 疎水性パラメータ計算基準値(XlogP): 2.8

3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029099415-1g |

3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride |

1804436-27-8 | 97% | 1g |

$1,445.30 | 2022-04-02 |

3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

1804436-27-8 (3-Hydroxy-5-methoxy-2-(trifluoromethoxy)pyridine-6-carbonyl chloride) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬